Dendryphiellin A1

Description

Properties

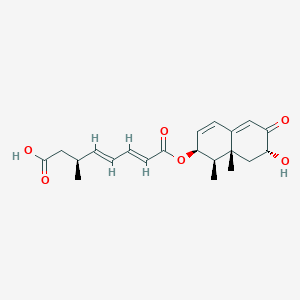

Molecular Formula |

C21H26O6 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(3S,4E,6E)-8-[[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl]oxy]-3-methyl-8-oxoocta-4,6-dienoic acid |

InChI |

InChI=1S/C21H26O6/c1-13(10-19(24)25)6-4-5-7-20(26)27-18-9-8-15-11-16(22)17(23)12-21(15,3)14(18)2/h4-9,11,13-14,17-18,23H,10,12H2,1-3H3,(H,24,25)/b6-4+,7-5+/t13-,14+,17-,18+,21-/m1/s1 |

InChI Key |

JJBHKCNHUMUNND-DMYDHDOFSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C=CC2=CC(=O)[C@@H](C[C@]12C)O)OC(=O)/C=C/C=C/[C@@H](C)CC(=O)O |

Canonical SMILES |

CC1C(C=CC2=CC(=O)C(CC12C)O)OC(=O)C=CC=CC(C)CC(=O)O |

Synonyms |

dendryphiellin A1 |

Origin of Product |

United States |

Q & A

Q. What are the primary methods for isolating and characterizing Dendryphiellin A1 from natural sources?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification . Characterization employs spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional group identification. Purity must be confirmed via HPLC with ≥95% purity thresholds, as per standard protocols for novel compounds .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Reproducibility requires strict adherence to standardized protocols:

- Use validated cell lines or microbial strains with defined growth conditions (e.g., temperature, CO₂ levels).

- Include positive and negative controls in each assay batch.

- Report IC₅₀ values with 95% confidence intervals and triplicate experiments.

- Document solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity) and compound stability under assay conditions .

Q. What are the key challenges in establishing this compound’s structural stability during experimental workflows?

Stability studies should assess degradation under varying pH, temperature, and light exposure. Techniques like accelerated stability testing (40°C/75% RH for 1–3 months) and LC-MS monitoring can identify degradation products. Structural instability in aqueous buffers may necessitate lyophilization or storage in inert solvents like DMSO at −80°C .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Contradictions often arise from methodological variability. A meta-analysis approach is recommended:

- Compare assay parameters (e.g., cell line origins, incubation times).

- Normalize data using standardized units (e.g., µM vs. µg/mL).

- Apply statistical models (e.g., mixed-effects regression) to account for inter-study heterogeneity .

- Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Semi-synthetic modification of the natural product backbone often improves yields:

- Use regioselective catalysts (e.g., palladium-mediated cross-coupling) for targeted functionalization.

- Employ design-of-experiment (DoE) frameworks to optimize reaction conditions (temperature, solvent polarity).

- Purify intermediates via flash chromatography with gradient elution to minimize byproducts .

Q. How can computational modeling elucidate this compound’s mechanism of action at the molecular level?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS/AMBER) can predict binding affinities to putative targets like kinase domains. Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What experimental designs are critical for assessing this compound’s ecological role in its native fungal habitat?

Field studies should combine metabolomic profiling (LC-MS/MS) with microbiome sequencing (16S/ITS rRNA) to correlate compound production with microbial community dynamics. In situ hybridization (FISH) or gene knockout models can confirm biosynthetic gene cluster activity .

Methodological Best Practices

Q. How should researchers design dose-response studies to avoid off-target effects in this compound pharmacology?

Q. What criteria validate this compound as a lead compound for further drug development?

Prioritize compounds with:

Q. How can multi-omics approaches enhance understanding of this compound biosynthesis?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/MS) to map biosynthetic pathways. CRISPR-Cas9 editing of putative regulatory genes (e.g., transcription factors) can confirm pathway control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.